molecular formula C15H15BrN2 B14110065 3-(4-bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine

3-(4-bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Cat. No.: B14110065
M. Wt: 303.20 g/mol
InChI Key: AZFZKANGXPSDEA-UHFFFAOYSA-N
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Description

Norzimelidine is a metabolite of zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs) used as an antidepressant. Zimelidine was developed in the late 1970s and early 1980s by Arvid Carlsson and was marketed under the brand names Zimeldine, Normud, and Zelmid

Preparation Methods

The synthesis of norzimelidine involves the demethylation of zimelidine. . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the demethylation process. Industrial production methods for norzimelidine would likely follow similar synthetic routes, ensuring high yield and purity through optimized reaction conditions.

Chemical Reactions Analysis

Norzimelidine, like many organic compounds, can undergo various chemical reactions:

    Oxidation: Norzimelidine can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert norzimelidine back to its parent compound, zimelidine.

    Substitution: Substitution reactions can occur at the bromophenyl or pyridinyl rings, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Mechanism of Action

Norzimelidine exerts its effects primarily through the inhibition of serotonin reuptake from the synaptic cleft. This mechanism increases the availability of serotonin in the synaptic space, enhancing serotonergic neurotransmission . Norzimelidine also exhibits weak inhibition of noradrenaline uptake, contributing to its overall pharmacological profile . The molecular targets involved include the serotonin transporter (SERT) and, to a lesser extent, the noradrenaline transporter (NET).

Comparison with Similar Compounds

Norzimelidine is structurally and functionally related to other SSRIs, such as fluoxetine and fluvoxamine. it is unique in its specific metabolic pathway and the resulting pharmacological properties . Similar compounds include:

Norzimelidine’s uniqueness lies in its specific inhibition of serotonin reuptake and its role as a metabolite of zimelidine, providing insights into the metabolism and action of SSRIs.

Properties

IUPAC Name

3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFZKANGXPSDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866803
Record name 3-(4-Bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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